3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Vue d'ensemble

Description

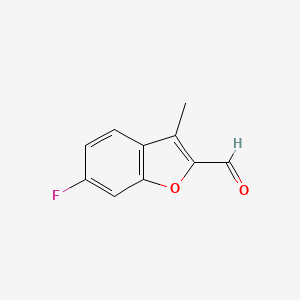

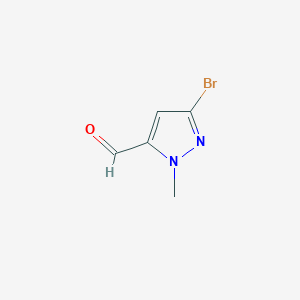

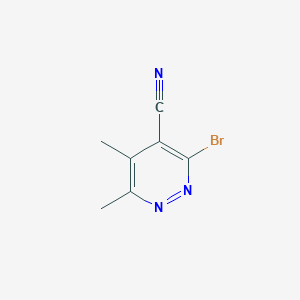

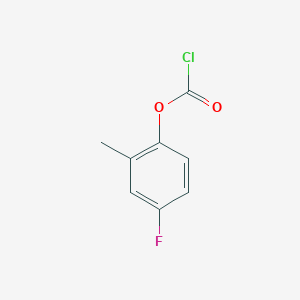

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1367843-92-2 . It has a molecular weight of 189.01 and is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, including 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a bromine atom and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazoles, including 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives : The research involving 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde primarily focuses on the synthesis of novel pyrazole derivatives. For instance, Xu and Shi (2011) detailed the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing its potential as a versatile intermediate in pyrazole derivative synthesis (Xu & Shi, 2011).

Crystal Structure Determination : X-ray diffraction methods have been employed to determine the crystal structures of synthesized pyrazole derivatives. This structural analysis is crucial for understanding the molecular configuration and properties of these compounds, as demonstrated by Xu and Shi's research (Xu & Shi, 2011).

Photophysical and Spectroscopic Studies

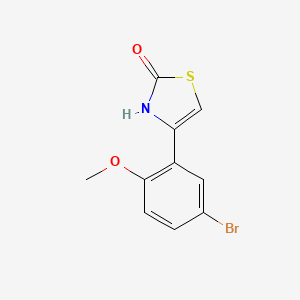

Solvatochromic Studies : Singh et al. (2013) investigated the photophysical properties of a similar compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, in various solvents. They focused on emission spectra, extinction coefficients, and quantum yields, which are essential for applications in materials science and photophysics (Singh et al., 2013).

Density Functional Theory (DFT) Studies : Lanke and Sekar (2016) synthesized a series of pyrazole-based dyes from 1,3-dipheny-1H-pyrazole-3-carbaldehyde, exploring their emission characteristics and hyperpolarizability using DFT, providing insights into their potential applications in nonlinear optics (Lanke & Sekar, 2016).

Biological and Antimicrobial Applications

Antimicrobial Properties : The synthesis of pyrazole derivatives and their evaluation for antimicrobial properties has been a significant area of research. Thumar and Patel (2011), for instance, synthesized derivatives of 1H-pyrazole and evaluated their antimicrobial effectiveness, contributing to the field of medicinal chemistry and drug development (Thumar & Patel, 2011).

In Vitro Screening : Kalaria, Satasia, and Raval (2014) designed and synthesized fused pyran derivatives of 1H-pyrazole, screening them for antibacterial, antituberculosis, and antimalarial activities. Such research has implications for the development of new therapeutic agents (Kalaria, Satasia, & Raval, 2014).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Mécanisme D'action

Target of Action

This compound belongs to the class of halogenated heterocycles

Mode of Action

Brominated compounds like this are often involved in electrophilic aromatic substitution reactions , which could potentially alter the function of target proteins or nucleic acids.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

Propriétés

IUPAC Name |

5-bromo-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONGIFTUQBTSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)